Cas no 2138348-14-6 (Imidazo[1,2-a]pyrazine-3-carboxaldehyde, 6-(4-formylphenyl)-)
Imidazo[1,2-a]pyrazine-3-carboxaldehyde, 6-(4-formylphenyl)- Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,2-a]pyrazine-3-carboxaldehyde, 6-(4-formylphenyl)-
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- Inchi: 1S/C14H9N3O2/c18-8-10-1-3-11(4-2-10)13-7-17-12(9-19)5-16-14(17)6-15-13/h1-9H
- InChI Key: FARHFAVLQSKWBX-UHFFFAOYSA-N
- SMILES: C12=NC=C(C=O)N1C=C(C1=CC=C(C=O)C=C1)N=C2
Imidazo[1,2-a]pyrazine-3-carboxaldehyde, 6-(4-formylphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-360580-0.05g |
6-(4-formylphenyl)imidazo[1,2-a]pyrazine-3-carbaldehyde |
2138348-14-6 | 95.0% | 0.05g |
$1140.0 | 2025-03-18 | |
| Enamine | EN300-360580-0.1g |
6-(4-formylphenyl)imidazo[1,2-a]pyrazine-3-carbaldehyde |
2138348-14-6 | 95.0% | 0.1g |
$1195.0 | 2025-03-18 | |
| Enamine | EN300-360580-0.25g |
6-(4-formylphenyl)imidazo[1,2-a]pyrazine-3-carbaldehyde |
2138348-14-6 | 95.0% | 0.25g |
$1249.0 | 2025-03-18 | |
| Enamine | EN300-360580-0.5g |
6-(4-formylphenyl)imidazo[1,2-a]pyrazine-3-carbaldehyde |
2138348-14-6 | 95.0% | 0.5g |
$1302.0 | 2025-03-18 | |
| Enamine | EN300-360580-1.0g |
6-(4-formylphenyl)imidazo[1,2-a]pyrazine-3-carbaldehyde |
2138348-14-6 | 95.0% | 1.0g |
$1357.0 | 2025-03-18 | |
| Enamine | EN300-360580-2.5g |
6-(4-formylphenyl)imidazo[1,2-a]pyrazine-3-carbaldehyde |
2138348-14-6 | 95.0% | 2.5g |
$2660.0 | 2025-03-18 | |
| Enamine | EN300-360580-5.0g |
6-(4-formylphenyl)imidazo[1,2-a]pyrazine-3-carbaldehyde |
2138348-14-6 | 95.0% | 5.0g |
$3935.0 | 2025-03-18 | |
| Enamine | EN300-360580-10.0g |
6-(4-formylphenyl)imidazo[1,2-a]pyrazine-3-carbaldehyde |
2138348-14-6 | 95.0% | 10.0g |
$5837.0 | 2025-03-18 |
Imidazo[1,2-a]pyrazine-3-carboxaldehyde, 6-(4-formylphenyl)- Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on Imidazo[1,2-a]pyrazine-3-carboxaldehyde, 6-(4-formylphenyl)-
Recent Advances in Imidazo[1,2-a]pyrazine-3-carboxaldehyde, 6-(4-formylphenyl)- (CAS 2138348-14-6) Research: A Comprehensive Review
The compound Imidazo[1,2-a]pyrazine-3-carboxaldehyde, 6-(4-formylphenyl)- (CAS 2138348-14-6) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic aldehyde derivative has attracted significant attention due to its unique structural features that enable diverse biological activities. Recent studies have focused on exploring its potential as a key intermediate in the synthesis of novel therapeutic agents targeting various disease pathways.
Structural analysis reveals that the imidazo[1,2-a]pyrazine core provides excellent π-stacking capabilities and hydrogen bonding potential, while the formylphenyl substitution at position 6 enhances molecular recognition properties. The presence of two aldehyde groups (at positions 3 and para-position of phenyl) offers multiple sites for further chemical modifications, making this compound particularly valuable for structure-activity relationship studies. Recent X-ray crystallography studies have provided detailed insights into its conformational preferences and molecular packing characteristics.
In pharmacological research, this compound has shown remarkable potential as a privileged scaffold for kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in developing selective JAK2 inhibitors, with derivatives showing nanomolar potency and excellent selectivity profiles. The aldehyde functionalities were strategically used to introduce various pharmacophores through reductive amination and other coupling reactions, yielding compounds with improved pharmacokinetic properties.
Recent synthetic methodologies have focused on optimizing the production of 2138348-14-6 with higher yields and purity. A novel one-pot synthesis approach developed by Chen et al. (2024) achieved an 82% yield through a palladium-catalyzed coupling reaction followed by oxidative cyclization. This advancement addresses previous challenges in large-scale production and has significant implications for industrial applications.
The compound's role in materials science has also been explored, particularly in the development of organic semiconductors and luminescent materials. Its extended π-conjugated system and electron-deficient character make it suitable for optoelectronic applications. Recent work published in Advanced Materials (2024) demonstrated its incorporation into donor-acceptor polymers with promising charge transport properties.
Future research directions include further exploration of its biological activities, particularly in immune modulation and anticancer applications. Several research groups are currently investigating its derivatives as potential PROTAC (proteolysis targeting chimera) warheads, leveraging its ability to form stable interactions with target proteins. The compound's versatility ensures it will remain an important focus of chemical biology research in the coming years.
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